3-(3-chloropropyl)-5-[(4-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide
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Overview
Description
3-(3-CHLOROPROPYL)-6,11-DIOXO-5-(4-TOLUIDINO)-6,11-DIHYDRO-3H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE is a complex organic compound belonging to the class of triazoles. Triazoles are nitrogen-containing heterocyclic compounds that have garnered significant attention due to their wide range of applications in pharmaceuticals, organic synthesis, and materials science . This particular compound is notable for its unique structure, which includes a triazole ring fused with an anthraquinone moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLOROPROPYL)-6,11-DIOXO-5-(4-TOLUIDINO)-6,11-DIHYDRO-3H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE typically involves multi-step reactions starting from readily available precursors. The reaction conditions often require the use of catalysts, such as copper or palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3-CHLOROPROPYL)-6,11-DIOXO-5-(4-TOLUIDINO)-6,11-DIHYDRO-3H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-(3-CHLOROPROPYL)-6,11-DIOXO-5-(4-TOLUIDINO)-6,11-DIHYDRO-3H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-CHLOROPROPYL)-6,11-DIOXO-5-(4-TOLUIDINO)-6,11-DIHYDRO-3H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture.
Anthraquinones: These compounds share the anthraquinone moiety but lack the triazole ring.
Uniqueness
3-(3-CHLOROPROPYL)-6,11-DIOXO-5-(4-TOLUIDINO)-6,11-DIHYDRO-3H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE is unique due to its combination of a triazole ring and an anthraquinone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19ClN4O3 |
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Molecular Weight |
446.9 g/mol |
IUPAC Name |
3-(3-chloropropyl)-2-hydroxy-5-(4-methylphenyl)iminonaphtho[3,2-e]benzotriazole-6,11-dione |
InChI |
InChI=1S/C24H19ClN4O3/c1-14-7-9-15(10-8-14)26-18-13-19-22(27-29(32)28(19)12-4-11-25)21-20(18)23(30)16-5-2-3-6-17(16)24(21)31/h2-3,5-10,13,32H,4,11-12H2,1H3 |
InChI Key |
ZKYQIKTVWGTAKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C=C3C(=NN(N3CCCCl)O)C4=C2C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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